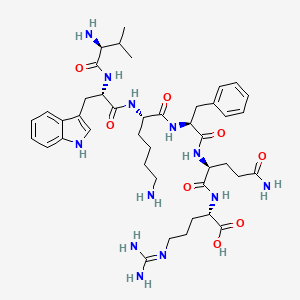

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithin ist eine komplexe Peptidverbindung, die aus mehreren Aminosäuren besteht. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen wissenschaftlichen Bereichen von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Harzbeladung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure mit ihrer Schutzgruppe wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das endgültige Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids kann großtechnische SPPS oder Flüssigphasenpeptidsynthese (LPPS) umfassen. Die Wahl des Verfahrens hängt von den gewünschten Skalierungs-, Reinheits- und Kostenüberlegungen ab. Industrielle Prozesse verwenden oft automatisierte Peptidsynthesizer, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Tryptophan und Lysin modifizieren.

Reduktion: Reduktionsreaktionen können Disulfidbrücken beeinflussen, falls vorhanden.

Substitution: Aminosäureseitenketten können an Substitutionsreaktionen teilnehmen und die Eigenschaften des Peptids verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Perameisensäure.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Verschiedene Alkylierungsmittel, Acylierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Tryptophan zur Bildung von Kynureninderivaten führen.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine potenzielle Rolle bei der zellulären Signalübertragung und Protein-Protein-Interaktionen.

Medizin: Für sein therapeutisches Potenzial bei der Behandlung von Krankheiten im Zusammenhang mit Peptidfunktionsstörungen erforscht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann Signalwege modulieren, indem es an diese Zielstrukturen bindet, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen vom spezifischen Kontext seiner Anwendung ab.

Wirkmechanismus

The mechanism of action of L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-L-ornithin: Fehlt die Diaminomethylidenmodifikation.

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-L-arginin: Enthält Arginin anstelle von Ornithin.

Einzigartigkeit

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithin ist einzigartig aufgrund des Vorhandenseins der Diaminomethylidengruppe am Ornithinrest. Diese Modifikation kann die Bindungsaffinität, Stabilität und biologische Aktivität des Peptids beeinflussen und es von ähnlichen Peptiden unterscheiden.

Eigenschaften

CAS-Nummer |

630391-06-9 |

|---|---|

Molekularformel |

C42H62N12O8 |

Molekulargewicht |

863.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H62N12O8/c1-24(2)35(45)40(60)54-33(22-26-23-49-28-14-7-6-13-27(26)28)39(59)50-29(15-8-9-19-43)36(56)53-32(21-25-11-4-3-5-12-25)38(58)51-30(17-18-34(44)55)37(57)52-31(41(61)62)16-10-20-48-42(46)47/h3-7,11-14,23-24,29-33,35,49H,8-10,15-22,43,45H2,1-2H3,(H2,44,55)(H,50,59)(H,51,58)(H,52,57)(H,53,56)(H,54,60)(H,61,62)(H4,46,47,48)/t29-,30-,31-,32-,33-,35-/m0/s1 |

InChI-Schlüssel |

LQXZIUUIMZONSA-SUUSVYONSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)

![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)

![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)

![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)